![molecular formula C20H19FN2O3S2 B2686284 N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide CAS No. 941885-19-4](/img/structure/B2686284.png)
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. The compound also contains a benzyl group, a fluorobenzamide group, and methoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the addition of the benzyl group, the fluorobenzamide group, and the methoxy groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, benzyl group, fluorobenzamide group, and methoxy groups would all contribute to the overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the thiazole ring is known to be a reactive site in many compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural resemblance to the query compound, have been designed and synthesized to investigate their biological activities. These compounds exhibited significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. The most effective compound demonstrated cytotoxicity on cancer cell lines, suggesting potential in chemotherapy drug development for cancer treatment (Gür et al., 2020).
Photodynamic Therapy for Cancer Treatment
- New zinc phthalocyanine derivatives, structurally analogous to the query compound, have been synthesized and characterized for their potential in photodynamic therapy (PDT) applications. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).
Antimicrobial Activity
- Fluorobenzamides containing thiazole and thiazolidine structures have been synthesized and evaluated for their antimicrobial activity. These compounds, which share structural features with the query compound, were found to be effective against a range of Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as antimicrobial agents (Desai et al., 2013).
Fluorescent and Electrochromic Properties
- Thiazolothiazole fluorophores, related in structural motif to the query compound, have been developed to exhibit strong fluorescence and reversible electrochromism. These properties suggest potential applications in multifunctional optoelectronic devices, electron transfer sensing, and other photochemical applications (Woodward et al., 2017).
Anticancer Activity
- Synthesis of new benzothiazole acylhydrazones has shown significant anticancer activity, indicating that benzothiazole derivatives, similar to the query compound, could be explored further for their potential in cancer therapy (Osmaniye et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize any potential risks.
Future Directions
properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-17-6-13(7-18(9-17)26-2)10-27-11-16-12-28-20(22-16)23-19(24)14-4-3-5-15(21)8-14/h3-9,12H,10-11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDFETJMFQOGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.